molecular formula C24H28N4O4S B2508637 4-methoxy-2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 904828-63-3

4-methoxy-2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2508637
CAS No.: 904828-63-3
M. Wt: 468.57
InChI Key: VTRMGTUTHHCBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a morpholine ring, and a pyridazine ring

Preparation Methods

The synthesis of 4-methoxy-2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 4-methoxy-2,3,5-trimethylbenzene to introduce the sulfonamide group.

    Introduction of the Pyridazine Ring: The pyridazine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the benzene sulfonamide core.

    Attachment of the Morpholine Ring: The final step involves the attachment of the morpholine ring to the pyridazine moiety through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

4-methoxy-2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reactions.

Scientific Research Applications

4-methoxy-2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new organic compounds.

    Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as improved thermal stability or enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The morpholine and pyridazine rings may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar compounds to 4-methoxy-2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide include:

    4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide: Lacks the pyridazine and morpholine rings, making it less complex and potentially less active.

    2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide: Similar structure but without the methoxy group, which may affect its reactivity and biological activity.

    4-methoxy-2,3,5-trimethyl-N-{3-[6-(piperidin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide: Contains a piperidine ring instead of a morpholine ring, which may alter its binding properties and mechanism of action.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-2,3,5-trimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-16-14-22(17(2)18(3)24(16)31-4)33(29,30)27-20-7-5-6-19(15-20)21-8-9-23(26-25-21)28-10-12-32-13-11-28/h5-9,14-15,27H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRMGTUTHHCBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.